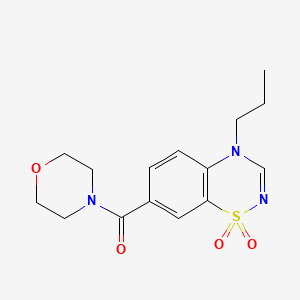
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent α2-adrenergic agonist that acts on the central nervous system to reduce sympathetic outflow and decrease blood pressure. The chemical structure of Clonidine contains a cyclohexenone ring, a chlorophenyl group, and an isobutylamino group.
Mecanismo De Acción
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one works by binding to α2-adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine and reduces sympathetic outflow. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several biochemical and physiological effects on the body. The drug reduces sympathetic nervous system activity, leading to a decrease in heart rate, blood pressure, and peripheral vascular resistance. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one also increases parasympathetic nervous system activity, which leads to a decrease in cardiac output and a decrease in renin secretion from the kidneys. Additionally, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been shown to have sedative and analgesic effects, which may contribute to its use in treating anxiety disorders and opioid withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several advantages and limitations for use in laboratory experiments. The drug is relatively easy to synthesize and has a well-established mechanism of action. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is also readily available and inexpensive. However, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Additionally, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several side effects, including dry mouth, dizziness, and sedation, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of interest is the potential use of 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one may be effective in reducing PTSD symptoms, although more research is needed to confirm these findings. Another area of interest is the use of 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one in combination with other medications for the treatment of hypertension and other medical conditions. Finally, there is ongoing research into the development of new α2-adrenergic agonists that may have improved efficacy and fewer side effects than 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one.
Métodos De Síntesis
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 3-(3-chlorophenyl)cyclohexanone. The resulting intermediate is then reacted with isobutylamine and sodium borohydride to form 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various medical conditions. The drug has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those with resistant hypertension. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has also been used to treat ADHD in children and adults, as well as anxiety disorders and opioid withdrawal symptoms.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)10-18-15-7-13(8-16(19)9-15)12-4-3-5-14(17)6-12/h3-6,9,11,13,18H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDZSGBEPDVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)


![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)